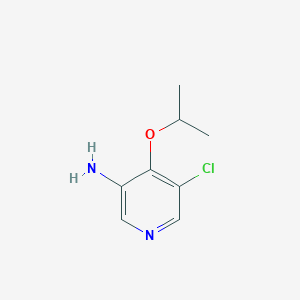
5-Chloro-4-(propan-2-yloxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(propan-2-yloxy)pyridin-3-amine is a chemical compound with the molecular formula C8H11ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(propan-2-yloxy)pyridin-3-amine typically involves the reaction of 5-chloro-3-nitropyridine with isopropyl alcohol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include:
Base: Commonly used bases include potassium carbonate or sodium hydroxide.
Solvent: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or ethanol.
Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C.
Reduction: The nitro group is reduced using hydrogen gas in the presence of a palladium catalyst or using a chemical reducing agent like iron powder in acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or ammonia in solvents like ethanol or water.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, secondary or tertiary amines, and various substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-4-(propan-2-yloxy)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(propan-2-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine
- 5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine
Uniqueness
5-Chloro-4-(propan-2-yloxy)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
5-chloro-4-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)12-8-6(9)3-11-4-7(8)10/h3-5H,10H2,1-2H3 |
InChI Key |
RZDAJIZKQPFZLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=NC=C1N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13288988.png)
![4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile](/img/structure/B13288993.png)
![5-[(1,3-Dihydroxypropan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13288996.png)
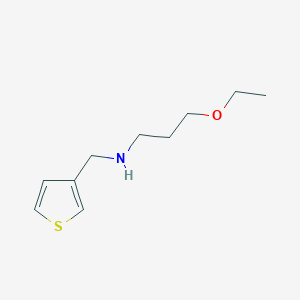
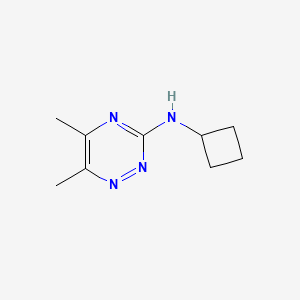
![1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13289030.png)

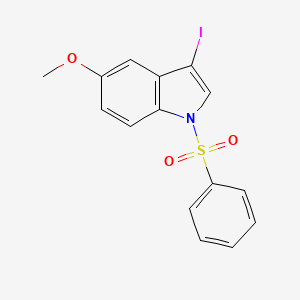

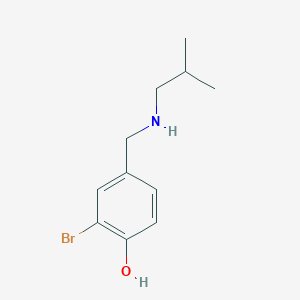
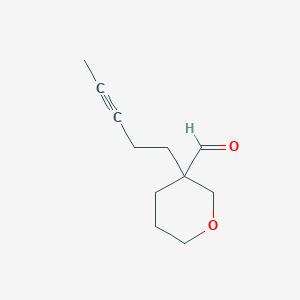
![(2-Ethoxyethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B13289065.png)

